

The Thiazolopyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 5-(1,3-Thiazol-4-yl)pyridin-2-amine

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The thiazolopyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. Thiazolopyridine derivatives have shown promise as potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiazolopyridine compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity of Thiazolopyridine Derivatives

Thiazolopyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and key signaling proteins.[2][3] The following tables summarize the in vitro cytotoxic and inhibitory activities of selected thiazolopyridine compounds.

In Vitro Cytotoxicity Data

The 50% inhibitory concentration (IC50) values of various thiazolopyridine derivatives against a panel of human cancer cell lines are presented below. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.



| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
|-------------|---|---|--------------------------------------|-----------|
| AV25R | RS4;11 | B-cell Acute Lymphoblastic Leukemia | 1.95 | [2] |
| SEM | B-cell Acute Lymphoblastic Leukemia | 20.98 | [2] | |
| SUP-T1 | T-cell Lymphoma | 12.17 | [2] | _ |
| SU-DHL-4 | B-cell Lymphoma | 12.72 | [2] | |
| Compound 3 | HL-60 | Acute Promyelocytic Leukemia | 0.57 | [4] |
| Compound 4c | MCF-7 | Breast Cancer | 2.57 ± 0.16 | [5] |
| HepG2 | Liver Cancer | 7.26 ± 0.44 | [5] | |
| Compound 5a | Full Panel | Various | See original publication for details | [3] |
| Compound 35 | Full Panel | Various | GI50: 1.07, TGI: 6.61, LC50: 34.7 | [6] |
| Compound 5 | A549 | Lung Cancer | 0.452 | [7] |
| ТН | MCF-7 | Breast Cancer | 20.17 ± 1.6 | [8] |
| HCT-116 | Colon Cancer | 15.87 ± 1.3 | [8] | |
| HepG2 | Liver Cancer | 37.21 ± 2.7 | [8] | _ |
| DBTHP | HepG2 | Liver Cancer | 24.7 ± 9.5 | [8] |
| MCF-7 | Breast Cancer | 42.6 ± 31.8 | [8] | |

Kinase Inhibitory Activity



Several thiazolopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

| Compound | Target Kinase | IC50 (μM) | Reference |
|---------------------------------|---------------------|---------------------|-----------|
| 6r | c-KIT (V560G/D816V) | 4.77 | [1] |
| 6h | c-KIT | 9.87 | [1] |
| Compound 4c | VEGFR-2 | 0.15 | [5] |
| Isothiazolo[4,3- b]pyridines | GAK | Low nanomolar range | [9] |
| Compound 39 | EGFR | 0.153 | [10] |
| HER2 | 0.108 | [10] | |
| Compound 43 | EGFR | 0.122 | [10] |
| HER2 | 0.078 | [10] | |
| Compound 19a | ΡΙ3Κα | 0.0036 | [11] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented findings.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

- Thiazolopyridine compounds
- Human cancer cell lines



- RPMI-1640 medium with 10% fetal bovine serum
- MTT solution (5 mg/mL in PBS)[13]
- Solubilization solution (e.g., DMSO, or 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)
 [14]
- 96-well microtiter plates
- Multichannel pipette
- Humidified incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the thiazolopyridine compounds in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]
- Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14]
- Solubilization: Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.[14]
- Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[14]



 Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Kinase Inhibition Assay

Biochemical kinase assays are performed to determine the direct inhibitory effect of compounds on specific kinase enzymes.

Materials:

- Thiazolopyridine compounds
- Recombinant kinase (e.g., c-KIT, GAK, VEGFR-2)
- ATP
- Kinase assay buffer
- Substrate (specific to the kinase)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplates

Procedure (General):

- Reaction Setup: In a microplate, combine the kinase, the thiazolopyridine compound at various concentrations, and the kinase assay buffer.
- Initiation: Initiate the kinase reaction by adding ATP and the specific substrate.
- Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.
- Detection: Stop the reaction and add the detection reagent to quantify the amount of product formed (e.g., ADP). The signal is inversely proportional to the kinase activity.
- Data Analysis: Plot the kinase activity against the compound concentration and determine the IC50 value.[1]



Apoptosis Assay by Flow Cytometry

This method is used to quantify the induction of apoptosis (programmed cell death) in cells treated with the test compounds.

Materials:

- Thiazolopyridine compounds
- Human cancer cell lines
- Annexin V-FITC/Propidium Iodide (PI) double staining kit[2]
- Flow cytometer

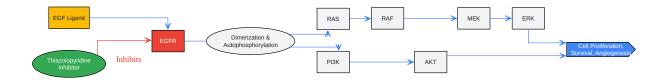
Procedure:

- Cell Treatment: Treat the cells with the thiazolopyridine compounds at various concentrations for a specified time.
- Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[5]
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
- Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the untreated control.[2]

Signaling Pathways and Experimental Workflows

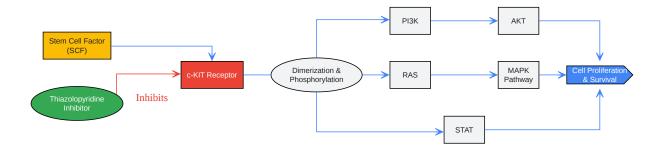
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by thiazolopyridine compounds and a typical experimental workflow for their evaluation.





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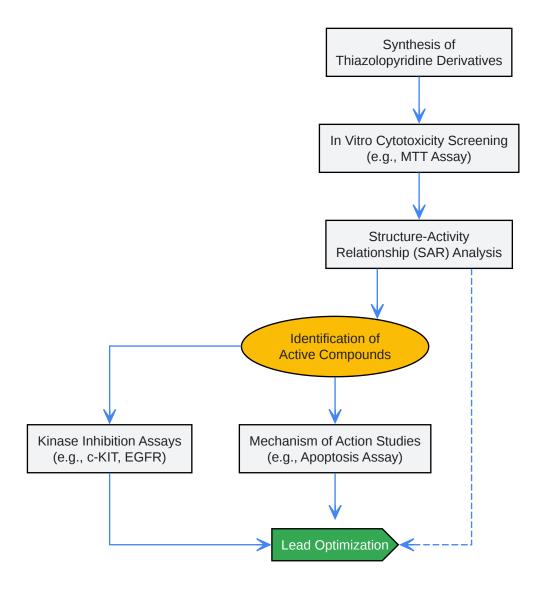
Caption: EGFR signaling pathway and the inhibitory action of thiazolopyridine compounds.



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Caption: c-KIT signaling pathway and its inhibition by thiazolopyridine derivatives.





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Caption: A typical experimental workflow for the discovery and development of thiazolopyridinebased anticancer agents.

This guide provides a foundational understanding of the SAR of thiazolopyridine compounds. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel and more potent thiazolopyridine-based therapeutic agents.

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